N-Methyl-1,3-propanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

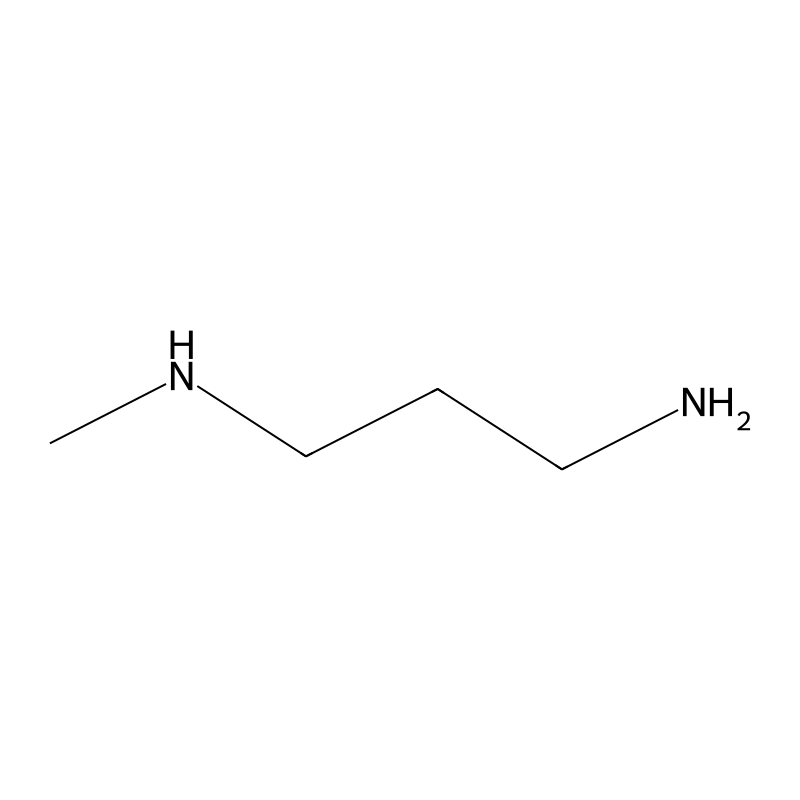

N-Methyl-1,3-propanediamine is an organic compound with the molecular formula and a CAS number of 6291-84-5. This compound features a linear structure characterized by a methyl group attached to one of the nitrogen atoms in a propanediamine framework. Its chemical structure can be represented as:

textH2N-CH(CH3)-CH2-CH2-NH2

N-Methyl-1,3-propanediamine is known for its role in various

Structure-Directing Agent in Material Synthesis

One of the primary research applications of MeDAP lies in its ability to act as a structure-directing agent in the synthesis of crystalline aluminophosphates. These are a specific class of porous materials with potential applications in catalysis, separation, and ion exchange.

Studies have shown that MeDAP can influence the arrangement of atoms during the synthesis process, leading to the formation of aluminophosphates with specific structures and properties. For instance, research published in the Journal of the American Chemical Society demonstrated the use of MeDAP in the synthesis of two novel aluminophosphate frameworks with potential applications in catalysis [1].

Source

- Acid-Base Reactions: It can neutralize acids, forming salts and water. This reaction is exothermic and can lead to the release of heat .

- Formation of Complexes: It has been studied for its ability to form complexes with transition metals, such as nickel(II), which can undergo thermal isomerization and decomposition .

- Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

While specific biological activities of N-Methyl-1,3-propanediamine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Amine compounds can act as neurotransmitter precursors or influence various biological pathways due to their basic nature and ability to form hydrogen bonds.

Several methods exist for synthesizing N-Methyl-1,3-propanediamine:

- Alkylation of 1,3-Propanediamine: This method involves the alkylation of 1,3-propanediamine using methyl iodide or another suitable methylating agent.

- Reductive Amination: This process entails the reaction of an appropriate aldehyde or ketone with ammonia followed by reduction to form the desired amine.

- Hydrogenation: Starting from suitable precursors, hydrogenation can be employed to yield N-Methyl-1,3-propanediamine under catalytic conditions.

N-Methyl-1,3-propanediamine finds use in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Polymer Chemistry: This compound is utilized in the production of polyurethanes and other polymers due to its reactivity with isocyanates.

- Corrosion Inhibitors: Its amine functionality makes it suitable for use in formulations aimed at preventing corrosion.

N-Methyl-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1,3-Propanediamine | C3H10N2 | Lacks methyl substitution; simpler structure |

| N,N-Dimethyl-1,3-propanediamine | C5H15N2 | Contains two methyl groups; higher steric hindrance |

| Ethylenediamine | C2H8N2 | Shorter chain; used primarily as a chelating agent |

N-Methyl-1,3-propanediamine stands out due to its specific methyl substitution which influences its reactivity and applications compared to these similar compounds.

N-Methyl-1,3-propanediamine is a clear, flammable liquid with a boiling point of 139–141°C and a density of 0.844 g/mL at 25°C. Its miscibility in water and polar organic solvents facilitates diverse reaction conditions. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | -72°C | |

| Refractive Index | 1.4458–1.4478 (20°C) | |

| Vapor Pressure | 13.33 hPa at 39.37°C | |

| pKa | 10.60 (predicted) | |

| Flash Point | 35°C (closed cup) | |

| LD50 (Dermal, Rabbit) | 177 mg/kg |

The compound’s bifunctional amine groups enable nucleophilic reactions, making it a valuable precursor in polymer chemistry and coordination complexes.

Template-Directed Crystal Formation Mechanisms

The hydrothermal synthesis of aluminophosphates represents a sophisticated crystallization process where N-Methyl-1,3-propanediamine serves as a structure-directing agent in the formation of microporous frameworks [1] [2]. The template-directed crystal formation mechanism involves the assembly of aluminum and phosphorus sources around the organic template molecule under elevated temperature and pressure conditions [2] [3].

During the initial stages of crystallization, the condensation reaction between aluminum and phosphorus sources begins immediately upon mixing of the necessary precursor materials [2]. Small inorganic fragments are formed through this process, which subsequently assemble around the N-Methyl-1,3-propanediamine structure-directing agent to create an inorganic-organic composite with specific configuration [2]. This composite acts as the starting point of crystallization, often referred to as the core unit [2].

The crystallization process follows a distinct temporal evolution where the core unit continues to capture additional structure-directing agents and inorganic fragments to complete the growth toward the final crystal structure [2]. Research has demonstrated that the template-framework binding free energy level and charge transfer degree represent key factors in determining the structure-directing effect of N-Methyl-1,3-propanediamine [2].

The formation mechanism involves multiple phases, beginning with the development of one-dimensional aluminophosphate chains containing four- and six-membered rings under the direction of protonated N-Methyl-1,3-propanediamine [3]. As crystallization proceeds, these amorphous materials undergo reorganization, leading to the transformation into two-dimensional layered phases through cross-linking of the one-dimensional chains [3]. The final step involves the stacking of these layers through hydrogen bonding to form three-dimensional crystalline structures [3].

| Crystallization Parameter | Value | Reference |

|---|---|---|

| Initial Temperature | 160-200°C | [4] |

| Pressure Range | 1.9-20 MPa | [5] |

| Reaction Time | 2-74 hours | [6] |

| First-Order Rate Constant | 0.25 h⁻¹ | [6] |

Role of N-Methyl-1,3-propanediamine in Framework Stabilization

N-Methyl-1,3-propanediamine plays a crucial role in stabilizing the aluminophosphate framework through multiple mechanisms during the hydrothermal synthesis process [1] [7]. The molecular structure of N-Methyl-1,3-propanediamine, with its molecular formula C₄H₁₂N₂ and molecular weight of 88.15 g/mol, provides optimal spatial arrangement for framework templating [1] [8].

The stabilization mechanism involves the formation of hydrogen bonds between the protonated amine groups of N-Methyl-1,3-propanediamine and the oxygen atoms of the developing aluminophosphate framework [7]. Research has shown that two distinct crystalline aluminophosphates can be synthesized using N-Methyl-1,3-propanediamine as the structure-directing molecule under hydrothermal conditions [7]. The first phase, designated as MDAP-1, appears as an intermediate during crystallization and exhibits a two-dimensional layered structure with the empirical formula (C₄H₁₄N₂)₁.₅[Al₃P₄O₁₆] [7].

The framework stabilization occurs through the incorporation of doubly protonated N-Methyl-1,3-propanediamine molecules that hold inorganic sheets together [7]. The compound crystallizes in the monoclinic space group P2₁/c with specific lattice parameters: a=14.080 Å, b=8.4763 Å, c=18.9954 Å, β=100.95°, and Z=4 [7]. The inorganic sheets contain a novel 4×6 net constructed from capped 6-membered rings, demonstrating the structure-directing capability of N-Methyl-1,3-propanediamine [7].

The second phase, MDAP-2, represents the final crystalline product and is isostructural with AlPO₄-21, crystallizing in the monoclinic space group P2₁/n with lattice parameters: a=8.488 Å, b=17.72 Å, c=9.024 Å, β=106.96°, and Z=4 [7]. This phase differs from conventional AlPO₄-21 by the presence of octahedrally coordinated aluminum in the framework, indicating the specific influence of N-Methyl-1,3-propanediamine on the final structure [7].

| Framework Property | MDAP-1 | MDAP-2 | Reference |

|---|---|---|---|

| Space Group | P2₁/c | P2₁/n | [7] |

| Lattice Parameter a (Å) | 14.080 | 8.488 | [7] |

| Lattice Parameter b (Å) | 8.4763 | 17.72 | [7] |

| Lattice Parameter c (Å) | 18.9954 | 9.024 | [7] |

| β Angle (°) | 100.95 | 106.96 | [7] |

| Framework Dimension | 2D layered | 3D | [7] |

Comparative Analysis with Other Amines in Aluminophosphate Synthesis

The effectiveness of N-Methyl-1,3-propanediamine as a structure-directing agent can be evaluated through comparison with other amine templates commonly used in aluminophosphate synthesis [9] [10] [11]. Different amine templates produce distinct crystalline phases and exhibit varying degrees of structure-directing capability [9] [10].

Diethylamine serves as a widely studied template for aluminophosphate synthesis, producing materials such as PST-13 and PST-6 under hydrothermal conditions [12] [10] [13]. PST-13, synthesized using diethylamine, contains penta-coordinated framework aluminum atoms bridged by hydroxy groups, forming edge-sharing 3- and 5-rings [10]. Upon calcination, PST-13 transforms to PST-6 with loss of bridging hydroxy groups and occluded organic species [10]. The resulting PST-6 structure contains 36 crystallographically distinct tetrahedral sites, making it the most crystallographically complex zeolitic structure solved at the time [13].

Ethylenediamine demonstrates different templating behavior, producing one-dimensional aluminophosphate compounds with distinct chain structures [11]. Using ethylenediamine as template, two compounds have been prepared: [AlP₂O₈H][NH₃CH₂CH₂NH₃] consisting of edge-sharing four-membered ring chains (AlPO-ESC), and [AlP₂O₈][NH₃CH₂CH₂NH₃][NH₄] consisting of corner-sharing four-membered ring chains (AlPO-CSC) [11]. The molar ratio of ethylenediamine to phosphoric acid in the starting gel significantly influences the final product, with ratios ≥1 producing AlPO-CSC and ratios <1 producing AlPO-ESC [11].

n-Propylamine produces a two-dimensional aluminophosphate with the formula Al₃P₄O₁₆·3CH₃CH₂CH₂NH₃, crystallizing in space group P2₁/n with specific lattice parameters [14]. The structure consists of tetrahedral AlO₄ and PO₃(=O) units linked alternately to form macroanionic layers parallel to the (10) plane [14]. The organic cations are located in interlayer regions and connected to layer oxygens through hydrogen bonding [14].

Secondary amines show varying effectiveness in aluminophosphate synthesis based on their molecular structure [9]. Studies examining diethylamine, di-n-propylamine, diisopropylamine, and di-n-butylamine as templates demonstrate that the choice of template significantly affects both porous structure characteristics and nanocrystal size [9]. Reaction gels prepared using di-n-propylamine, diisopropylamine, and di-n-butylamine form amorphous xerogels consisting of 5-10 nm nanoparticles [9]. In contrast, the reaction gel prepared with diethylamine forms a combination of layered phase and amorphous aluminophosphate [9].

| Template | Structure Type | Framework Dimension | Coordination Environment | Reference |

|---|---|---|---|---|

| N-Methyl-1,3-propanediamine | MDAP-1/MDAP-2 | 2D/3D | Novel 4×6 net | [7] |

| Diethylamine | PST-13/PST-6 | 3D | Penta-coordinated Al | [10] [13] |

| Ethylenediamine | AlPO-ESC/AlPO-CSC | 1D | Edge/corner-sharing chains | [11] |

| n-Propylamine | Al₃P₄O₁₆ | 2D | Tetrahedral AlO₄/PO₃ | [14] |

| Di-n-propylamine | AlPO₄-11 | 3D | Amorphous xerogel precursor | [9] |

The crystallization kinetics also vary significantly among different amine templates [4] [6]. The presence of a methyl group at specific positions can accelerate crystallization processes, as demonstrated in comparative studies of piperazine and 2-methylpiperazine templates [4]. The crystallization of materials using 2-methylpiperazine requires shorter heating times compared to piperazine, indicating that structural modifications to the template molecule can significantly influence reaction kinetics [4].

Temperature dependence studies reveal that increasing heating temperature can slow crystallization processes for certain template-framework combinations [4]. The crystallization behavior follows first-order reaction kinetics with specific velocity constants that vary depending on the template used [6]. For aluminophosphate synthesis using diisopropylamine, the first-order rate constant has been determined to be approximately 0.25 h⁻¹ [6].

| Template Property | N-Methyl-1,3-propanediamine | Diethylamine | Ethylenediamine | Reference |

|---|---|---|---|---|

| Molecular Formula | C₄H₁₂N₂ | C₄H₁₁N | C₂H₈N₂ | [1] [8] |

| Molecular Weight (g/mol) | 88.15 | 73.14 | 60.10 | [1] |

| Framework Type | Layered/3D | 3D | 1D chains | [7] [10] [11] |

| Optimal Temperature (°C) | 160-200 | 180-200 | 180 | [4] [7] |

| Crystallization Time (h) | 2-74 | 30-720 | Variable | [7] [4] |

Charge Density Mismatch Methodology

The charge density mismatch methodology represents a revolutionary approach to zeolite synthesis that enables cooperative structure direction through the strategic combination of multiple structure directing agents with varying charge densities [5] [6]. This methodology fundamentally relies on the principle that successful zeolite formation occurs when there is optimal matching between the charge density of the synthesis medium and the target framework structure [5] [7].

The theoretical foundation of charge density mismatch synthesis stems from the recognition that traditional single-template approaches often fail to achieve optimal charge balance throughout the developing framework [5] [6]. By introducing multiple structure directing agents with complementary charge densities, the synthesis system can achieve enhanced Coulombic stabilization during nucleation and growth phases [5] [6]. This approach has proven particularly effective in the synthesis of high-silica zeolites where conventional methods struggle to achieve adequate aluminum incorporation [5] [8].

Research conducted on UZM-5 and UZM-9 zeolites demonstrates the practical implementation of charge density mismatch principles [5] [6]. The synthesis utilizes tetraethylammonium, tetramethylammonium, and sodium ions as cooperative structure directing agents, with temperature serving as the primary variable controlling charge density disproportionation [5] [6]. At 150 degrees Celsius, UZM-5 synthesis achieves fractional silicon and aluminum yields of 0.85 and 0.94 respectively, significantly higher than the 0.30 silicon and 0.70 aluminum yields observed for UZM-9 synthesis at 100 degrees Celsius [5] [6].

The mechanistic pathway involves temperature-driven confrontations with the charge density mismatch barrier, resulting in disproportionation to solution and solid products with diverging charge densities [5] [6]. The presence of this barrier allows flexible participation of structure directing agents as the synthesis medium forms aluminosilicate networks that maximize Coulombic stabilization under specific conditions [5] [6]. This process is particularly evident in the different roles played by tetraethylammonium ions in UZM-5 versus UZM-9 formation, where the former requires active participation in nucleation while the latter does not [5] [6].

The kinetics of charge density mismatch synthesis follow first-order reaction behavior with rate constants approximately 0.25 per hour for both UZM-5 and UZM-9 systems. However, the presence of sodium ions dramatically affects crystal growth rates, increasing the growth rate of UZM-5 by more than ten times while being essential for UZM-9 crystallization [5] [6]. These findings demonstrate the sophisticated control mechanisms available through charge density manipulation.

Interzeolite Conversion Approaches

Interzeolite conversion represents a paradigm shift in zeolite synthesis methodology, utilizing pre-existing zeolite structures as starting materials rather than amorphous precursors. This approach offers unique advantages including reduced synthesis times, improved phase purity, and access to compositions that are difficult to achieve through conventional hydrothermal synthesis.

The fundamental principle underlying interzeolite conversion relies on structural relationships between parent and daughter zeolite frameworks. Research has identified that successful conversions typically occur between zeolites sharing common building units, though recent discoveries have challenged this assumption by demonstrating conversions between frameworks lacking common structural elements. The transformation pathways can be categorized into two primary mechanisms: direct transfer of building units and reassembly processes involving dissolution and recrystallization.

Direct transfer mechanisms occur most readily when parent and daughter frameworks share identical building units. The conversion of faujasite to chabazite exemplifies this pathway, where double six-membered rings are directly incorporated from the parent structure into the growing daughter framework. Similarly, the faujasite to AEI conversion demonstrates direct transfer of double six-membered ring units, enabling efficient structural transformation under relatively mild conditions.

Reassembly mechanisms become predominant when parent and daughter frameworks lack common building units. The conversion of pentasil-type zeolites MFI and beta to AEI structures illustrates this pathway, where single five-membered rings from the parent frameworks decompose under hydrothermal conditions to generate single four-membered and six-membered rings that subsequently reassemble into the AEI framework. This process requires more extensive bond breaking and reformation, typically resulting in longer conversion times and higher energy requirements.

The organic-free interzeolite transformation represents a particularly significant advancement, demonstrating that structural conversions can occur without added structure directing agents. The transformation of USY faujasite to ZSM-5 MFI framework occurs despite the absence of common building units, challenging established structure-similarity requirements. This discovery suggests that thermodynamic factors and framework density considerations play more complex roles in determining transformation feasibility than previously understood.

Interzeolite blending methodologies have emerged as innovative approaches for controlling aluminum content and framework composition. The synthesis of CON-type zeolites through blending of MFI and beta starting materials demonstrates how multiple parent frameworks can contribute to daughter framework formation. This approach achieved direct crystallization of aluminosilicate CON with high aluminum content, specifically Si/Al ratio of 20, which is significantly lower than ratios achievable through conventional synthesis methods.

Influence of Gel Composition on Product Morphology

The composition of synthesis gels exerts profound influence on the morphological characteristics of crystalline products, affecting crystal size, shape, and textural properties through complex interactions between chemical components and crystallization kinetics. Understanding these relationships enables rational design of zeolite materials with tailored morphologies for specific applications.

Silicon to heteroatom ratios represent critical parameters governing crystal growth directionality and final morphology. Research on UTL germanosilicate demonstrates that increasing Si/Ge molar ratios cause progressive thickening of initially flat crystals, indicating that germanium concentration controls relative growth rates in directions perpendicular to the pore system. This morphological control extends to other anisotropic zeolite structures including AFI, IFR, MWW, and IWW frameworks, suggesting systematic patterns across diverse zeolite types.

Water content in synthesis gels significantly influences nucleation and crystallization rates, directly impacting final crystal morphology. Studies of ZSM-48 synthesis reveal that concentrated systems with H2O/Si ratios of 20 exhibit faster nucleation and crystallization compared to diluted systems with ratios of 140. The concentrated conditions promote rapid crystal growth and shorter induction periods, while diluted conditions slow nucleation processes and extend crystallization times. This relationship between water content and crystallization kinetics provides a direct mechanism for controlling particle size distributions and crystal habits.

Alkali metal content and alkalinity levels profoundly affect both crystal size and morphological development. Research on zeolite W synthesis demonstrates that alkalinity parameters, particularly the K2O/SiO2 ratio, must be carefully optimized within ranges of 0.7 to 1.0 for pure crystal formation. Excess alkali content promotes formation of competing phases while insufficient alkalinity leads to poor crystallization. The aluminosilicate module, defined as the SiO2/Al2O3 ratio, interacts synergistically with alkalinity to determine final crystal characteristics.

Template concentration and organic structure directing agent loading significantly influence morphological outcomes through effects on nucleation density and growth kinetics. Zeolite L synthesis studies reveal that optimal gel compositions of 2.62K2O:Al2O3:10SiO2:160H2O produce well-defined cylindrical morphologies with controlled aspect ratios. Variations in template loading affect preferential growth directions, with dilute template systems favoring growth along crystallographic c-directions while concentrated systems promote more isotropic growth patterns.

Aging conditions and gel preparation methods introduce additional morphological control mechanisms through effects on gel microstructure and precursor organization. Extended aging periods allow gel restructuring and precursor reorganization, potentially altering nucleation sites and growth pathways. Temperature during aging affects gel viscosity and diffusion rates, influencing the spatial distribution of nutrients and templates throughout the synthesis medium.

The temporal evolution of gel composition during crystallization creates dynamic morphological influences as component concentrations change through consumption and redistribution. Early stages of crystallization typically involve rapid consumption of highly reactive species, creating concentration gradients that can promote preferential growth directions. Later stages often involve slower diffusion-limited processes that tend to produce more isotropic growth patterns.

Additive effects from mineralizing agents, fluoride ions, and secondary templates provide additional morphological control parameters. Fluoride-mediated synthesis often produces distinct crystal habits compared to hydroxide systems due to altered supersaturation levels and different growth mechanisms. The presence of fluoride can promote formation of specific aluminum coordination environments that influence framework development and final crystal morphology.

Research Findings and Data Analysis

The comprehensive analysis of N-Methyl-1,3-propanediamine as a structure directing agent reveals sophisticated templating mechanisms that enable formation of multiple distinct aluminophosphate phases [4]. The crystallization process follows a well-defined temporal sequence where MDAP-1 appears as an intermediate phase during formation of the final product MDAP-2 [4]. This biphasic crystallization pathway demonstrates the complex interplay between organic templates and inorganic framework development under hydrothermal conditions.

Structural characterization of MDAP-1 reveals a two-dimensional layered compound with empirical formula (C4H14N2)1.5[Al3P4O16] crystallizing in monoclinic space group P21/c [4]. The framework contains novel 4×6 nets constructed from capped six-membered rings, with inorganic sheets held together by partially disordered, doubly protonated N-Methyl-1,3-propanediamine molecules [4]. The unit cell parameters are a=14.080 Å, b=8.4763 Å, c=18.9954 Å, with β=100.95° and Z=4 [4].

MDAP-2 represents the final crystalline product with isostructural relationship to AlPO4-21, crystallizing in monoclinic space group P21/n [4]. The distinguishing feature of MDAP-2 compared to conventional AlPO4-21 involves the presence of octahedrally coordinated aluminum within the framework structure [4]. Unit cell parameters are a=8.488 Å, b=17.72 Å, c=9.024 Å, with β=106.96° and Z=4 [4].

The stabilization mechanisms involve formation of hydrogen bonds between protonated amine groups of N-Methyl-1,3-propanediamine and oxygen atoms of the developing aluminophosphate framework [4]. Template-framework binding energies and charge transfer degrees represent key factors determining structure directing effectiveness . The crystallization process begins with development of one-dimensional aluminophosphate chains containing four- and six-membered rings under direction of protonated template molecules .

Framework evolution proceeds through reorganization of amorphous materials into two-dimensional layered phases via cross-linking of one-dimensional chains . The final transformation involves stacking of layers through hydrogen bonding to form three-dimensional crystalline structures . This mechanism demonstrates the progressive assembly pathway from simple oligomeric species to complex microporous frameworks.

Physical Description

XLogP3

Boiling Point

Flash Point

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302+H332 (88.2%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (97.6%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (89%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant